molecular formula C12H16N2O3S B5829935 N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5829935
M. Wt: 268.33 g/mol
InChI Key: MKKLPMLBGWZMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide”, benzamides can be synthesized through direct condensation of carboxylic acids and amines . Additionally, pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Antioxidant Activity

N-methyl pyrrolidine has been investigated for its antioxidant potential. In vitro studies have demonstrated its ability to scavenge free radicals and chelate metal ions. Researchers have compared its antioxidant activity to established standards, revealing promising results . Further exploration in this area could lead to applications in food preservation, cosmetics, and health supplements.

Antibacterial Properties

In the realm of antimicrobial research, N-methyl pyrrolidine has been evaluated for its antibacterial effects. In vitro tests against gram-positive and gram-negative bacteria have shown varying degrees of activity. Understanding its mechanism of action and optimizing its efficacy could contribute to novel antibacterial agents .

Drug Development

Given its structural features, N-methyl pyrrolidine may serve as a scaffold for drug design. Researchers have explored its potential in various therapeutic areas, including cancer treatment, anti-inflammatory drugs, and analgesics. By modifying its chemical structure, scientists aim to create more potent and selective compounds .

Industrial Applications

Amides, including benzamides, find applications beyond medicine. N-methyl pyrrolidine’s stability and reactivity make it useful in industrial processes. For instance, it could be employed as a building block in the synthesis of polymers, agrochemicals, or specialty chemicals .

Organic Synthesis

Chemists utilize N-methyl pyrrolidine as a reagent in organic transformations. Its nucleophilic character allows it to participate in reactions such as nucleophilic substitution and cyclization. Researchers have employed it in the synthesis of complex molecules and natural products .

Biological Studies

Understanding the biological effects of N-methyl pyrrolidine is crucial. Researchers investigate its interactions with cellular components, receptors, and enzymes. Such studies provide insights into its potential as a pharmacological tool or probe for elucidating biological pathways .

properties

IUPAC Name

N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLPMLBGWZMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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